Propanamide, N-[3-(hexylthio)-1,2,4-thiadiazol-5-yl]-
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Overview
Description
Propanamide, N-[3-(hexylthio)-1,2,4-thiadiazol-5-yl]- is a chemical compound that belongs to the class of organic compounds known as primary carboxylic acid amides. These compounds are characterized by the presence of a carboxylic acid amide functional group, with the general structure RC(=O)NH2. This particular compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it a unique and interesting molecule for various applications .
Preparation Methods
The synthesis of Propanamide, N-[3-(hexylthio)-1,2,4-thiadiazol-5-yl]- can be achieved through several synthetic routes. One common method involves the condensation reaction between urea and propanoic acid, or by the dehydration of ammonium propionate . Industrial production methods may involve more complex catalytic systems to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Propanamide, N-[3-(hexylthio)-1,2,4-thiadiazol-5-yl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the amide group to an amine group, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The thiadiazole ring can undergo substitution reactions, where different substituents can replace the hexylthio group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like LiAlH4 for reduction. .
Scientific Research Applications
Propanamide, N-[3-(hexylthio)-1,2,4-thiadiazol-5-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Propanamide, N-[3-(hexylthio)-1,2,4-thiadiazol-5-yl]- involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Propanamide, N-[3-(hexylthio)-1,2,4-thiadiazol-5-yl]- can be compared with other similar compounds, such as:
Propanamide: A simpler amide with the formula CH3CH2C(=O)NH2, lacking the thiadiazole ring.
Propionamide: Another primary carboxylic acid amide with similar properties but different substituents.
Thiadiazole derivatives: Compounds containing the thiadiazole ring but with different substituents, offering a range of biological activities and applications
The uniqueness of Propanamide, N-[3-(hexylthio)-1,2,4-thiadiazol-5-yl]- lies in its specific structure, which combines the properties of both the amide and thiadiazole functional groups, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
332413-11-3 |
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Molecular Formula |
C11H19N3OS2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(3-hexylsulfanyl-1,2,4-thiadiazol-5-yl)propanamide |
InChI |
InChI=1S/C11H19N3OS2/c1-3-5-6-7-8-16-11-13-10(17-14-11)12-9(15)4-2/h3-8H2,1-2H3,(H,12,13,14,15) |
InChI Key |
ZICOPSYSVSQKNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NSC(=N1)NC(=O)CC |
Origin of Product |
United States |
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